Nemadipine B

Description

Properties

IUPAC Name |

diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21Cl2NO4/c1-5-25-18(23)14-10(3)22-11(4)15(19(24)26-6-2)16(14)12-8-7-9-13(20)17(12)21/h7-9,16,22H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLWOXSSRQPDAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359707 | |

| Record name | diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79925-38-5 | |

| Record name | diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Diethyl 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KS8X6G2MLC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Nimodipine on L-type Calcium Channels

Disclaimer: No specific scientific information could be found for a compound named "Nemadipine B." This technical guide will therefore focus on Nimodipine , a well-characterized 1,4-dihydropyridine L-type calcium channel blocker. The principles, mechanisms, and experimental methodologies described for Nimodipine are representative of this important class of pharmacological agents.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nimodipine is a second-generation 1,4-dihydropyridine (DHP) derivative that functions as a potent and selective antagonist of L-type voltage-gated calcium channels (LTCCs).[1] Its primary mechanism of action involves binding to the α1 subunit of the LTCC, stabilizing the channel in an inactive conformation and thereby inhibiting the influx of extracellular calcium (Ca²⁺) into cells.[2] This action is particularly pronounced in vascular smooth muscle, leading to vasodilation. Nimodipine exhibits a notable selectivity for cerebral arteries, a property attributed to its high lipophilicity which facilitates its passage across the blood-brain barrier.[3] This guide provides a detailed overview of Nimodipine's molecular mechanism, summarizes key quantitative data from binding and functional assays, outlines standard experimental protocols for its characterization, and presents visual diagrams of its action and related experimental workflows.

Core Mechanism of Action

L-type voltage-gated calcium channels are critical mediators of Ca²⁺ influx in response to membrane depolarization in various excitable cells, including smooth muscle cells, cardiac myocytes, and neurons.[4] This influx triggers a cascade of intracellular events, most notably muscle contraction.

Nimodipine, as a DHP antagonist, modulates LTCC function in a state-dependent manner. It exhibits a higher affinity for the open and inactivated states of the channel, which are more prevalent during sustained depolarization, compared to the resting (closed) state. The binding of Nimodipine to the α1c subunit of the LTCC allosterically modulates the channel's gating mechanism.[5] This stabilization of the inactivated state effectively reduces the number of channels available to open upon depolarization, leading to a potent inhibition of transmembrane Ca²⁺ currents.[4] This reduction in intracellular Ca²⁺ prevents the activation of calmodulin and myosin light-chain kinase, resulting in the relaxation of vascular smooth muscle and subsequent vasodilation.[6]

The diagram below illustrates the inhibitory action of Nimodipine on the L-type calcium channel signaling pathway.

Quantitative Data: Binding Affinity and Potency

The interaction of Nimodipine with LTCCs has been quantified through various in vitro and in vivo assays. The half-maximal inhibitory concentration (IC₅₀) and the equilibrium dissociation constant (Kᵢ) are key parameters that describe its potency and binding affinity, respectively.

Table 1: Nimodipine Potency (IC₅₀) on L-type Calcium Channels

| Channel Subtype | Cell/Tissue Type | Assay Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Caᵥ1.2 (L-type) | Rat Brain | Electrophysiology | ~1.0 | [7] |

| Caᵥ1.3 (L-type) | Rat Brain | Electrophysiology | ~0.2 - ~0.4 | [7] |

| Caᵥ1.1 (L-type) | Human | Electrophysiology | ~1.0 | [7] |

| Caᵥ1.4 (L-type) | Human | Electrophysiology | ~1.0 | [7] |

| L-type (General) | Oli-Neu cells | Patch-clamp | 10.0 (used for block) |[8] |

Table 2: Nimodipine Binding Affinity (Kᵢ/Kᴅ) for the Dihydropyridine Site

| Preparation | Radioligand | Kᵢ or Kᴅ (nM) | Reference |

|---|

| Ischemic Rat Brain (in vivo) | [³H]Nimodipine | 0.45 (Kᴅ) |[9] |

Note: IC₅₀ values can be influenced by experimental conditions such as membrane potential and ion concentrations. Kᵢ/Kᴅ values provide a more direct measure of ligand-receptor affinity.

Key Experimental Protocols

The characterization of Nimodipine's mechanism of action relies on two primary experimental techniques: radioligand binding assays and patch-clamp electrophysiology.

This assay quantifies the affinity of Nimodipine for the DHP binding site on the LTCC by measuring its ability to compete with a radiolabeled DHP ligand.

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat cerebral cortex) in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove debris.

-

Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10-20 min at 4°C).

-

Wash the pellet by resuspension and re-centrifugation.

-

Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., via BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a radioligand (e.g., --INVALID-LINK---PN200-110), and varying concentrations of unlabeled Nimodipine.

-

Total Binding: Wells containing membranes and radioligand only.

-

Non-specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of an unlabeled DHP (e.g., nifedipine) to block all specific binding sites.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of Nimodipine.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

The workflow for a competitive radioligand binding assay is depicted below.

This technique allows for the direct measurement of ion currents through LTCCs in a single cell, providing functional data on the inhibitory effects of Nimodipine.

-

Cell Preparation:

-

Use a suitable cell line expressing LTCCs (e.g., HEK293 cells stably expressing the human Caᵥ1.2 channel) or primary cells like vascular smooth muscle cells.

-

Plate cells on glass coverslips at low density 1-2 days prior to the experiment.

-

-

Recording Setup:

-

Transfer a coverslip to a recording chamber on an inverted microscope stage and perfuse with an external solution. The external solution typically contains Ba²⁺ or Ca²⁺ as the charge carrier and blockers for Na⁺ and K⁺ channels (e.g., TTX, TEA, Cs⁺).

-

Fabricate a glass micropipette with a resistance of 2-5 MΩ when filled with the internal solution. The internal solution is designed to mimic the intracellular environment and contains Cs⁺ to block K⁺ channels.

-

Mount the pipette on a micromanipulator.

-

-

Seal Formation and Recording:

-

Approach a single, healthy cell with the pipette tip while applying positive pressure.

-

Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".

-

Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the "whole-cell" configuration.

-

Clamp the cell's membrane potential at a holding potential where most LTCCs are in the resting state (e.g., -80 mV).

-

Elicit LTCC currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).

-

-

Drug Application and Data Analysis:

-

Record baseline currents.

-

Perfuse the cell with the external solution containing a known concentration of Nimodipine and repeat the voltage-step protocol.

-

Measure the peak current amplitude before and after drug application.

-

Calculate the percentage of current inhibition at different Nimodipine concentrations.

-

Plot the percentage of inhibition against the log concentration of Nimodipine and fit the data to determine the IC₅₀.

-

The logical flow of a whole-cell patch-clamp experiment is shown below.

Conclusion

Nimodipine is a potent L-type calcium channel antagonist whose mechanism of action is centered on the high-affinity, state-dependent binding to the channel's α1 subunit. This interaction stabilizes the channel in a non-conducting state, effectively inhibiting Ca²⁺ influx and leading to vasodilation, with a pronounced effect on cerebral vasculature. The quantitative characterization of its binding (Kᵢ) and functional inhibition (IC₅₀) through robust methodologies like radioligand binding assays and patch-clamp electrophysiology is fundamental to understanding its pharmacological profile. This detailed mechanistic understanding underpins its clinical application and provides a framework for the development of future therapeutics targeting L-type calcium channels.

References

- 1. Nimodipine Reappraised: An Old Drug with a Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Pharmacology of nimodipine. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rjpn.org [rjpn.org]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. What is the mechanism of Nimodipine? [synapse.patsnap.com]

- 7. nimodipine | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 8. Impact of the Voltage-Gated Calcium Channel Antagonist Nimodipine on the Development of Oligodendrocyte Precursor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vivo binding of nimodipine in the brain: II. Binding kinetics in focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Nemadipine B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemadipine B is a dihydropyridine derivative that functions as a cell-permeable L-type calcium channel blocker. Structurally, it is the diethyl ester analog of Felodipine, a well-known antihypertensive drug. This guide provides a comprehensive overview of the chemical structure, synthesis, and known properties of Nemadipine B, intended to support research and development activities in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

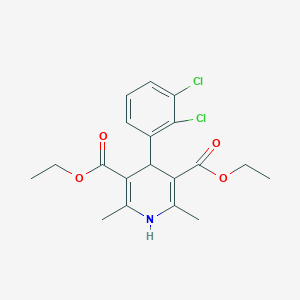

Nemadipine B, systematically named diethyl 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, is characterized by a central dihydropyridine ring substituted with two methyl groups, two ethyl carboxylate groups, and a 2,3-dichlorophenyl group.

Caption: Chemical structure of Nemadipine B.

Table 1: Chemical and Physical Properties of Nemadipine B

| Property | Value |

| Systematic Name | Diethyl 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate |

| Synonyms | Felodipine Diethyl Ester |

| Molecular Formula | C₁₉H₂₁Cl₂NO₄ |

| Molecular Weight | 398.3 g/mol |

| CAS Number | 79925-38-5 |

| Appearance | Solid |

| Melting Point | 122-124 °C |

| Predicted Boiling Point | 483.3 ± 45.0 °C |

Synthesis of Nemadipine B

Nemadipine B is synthesized via the Hantzsch dihydropyridine synthesis, a multi-component reaction involving an aldehyde, a β-ketoester, and a nitrogen donor.

Experimental Protocol: Hantzsch Synthesis of Nemadipine B

This protocol is a representative procedure based on the general Hantzsch synthesis of 1,4-dihydropyridines.

Materials:

-

2,3-Dichlorobenzaldehyde

-

Ethyl acetoacetate

-

Ammonium acetate

-

Ethanol (or other suitable solvent like methanol or isopropanol)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-dichlorobenzaldehyde (1 equivalent) and ethyl acetoacetate (2 equivalents) in ethanol.

-

Addition of Nitrogen Source: Add ammonium acetate (1.1 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.

-

Purification: Wash the crude product with cold ethanol or an ethanol/water mixture to remove unreacted starting materials and byproducts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).

-

Characterization: Confirm the identity and purity of the synthesized Nemadipine B using spectroscopic methods such as NMR, IR, and mass spectrometry.

Caption: Hantzsch Synthesis Workflow for Nemadipine B.

Spectroscopic Characterization

While specific spectra for Nemadipine B are not widely published, the expected spectroscopic data can be predicted based on its structure and comparison with similar 1,4-dihydropyridine compounds.

Table 2: Predicted Spectroscopic Data for Nemadipine B

| Spectroscopy | Expected Key Signals |

| ¹H NMR | - Aromatic Protons (dichlorophenyl ring): Multiplets in the range of δ 7.0-7.5 ppm. - NH Proton (dihydropyridine ring): A broad singlet around δ 8.0-9.0 ppm. - C4-H Proton (dihydropyridine ring): A singlet around δ 4.8-5.2 ppm. - CH₂ Protons (ethyl esters): A quartet around δ 4.0-4.2 ppm. - CH₃ Protons (dihydropyridine ring): A singlet around δ 2.2-2.4 ppm. - CH₃ Protons (ethyl esters): A triplet around δ 1.1-1.3 ppm. |

| ¹³C NMR | - Carbonyl Carbons (esters): Signals around δ 167 ppm. - Aromatic Carbons: Signals in the range of δ 125-148 ppm. - C2 and C6 (dihydropyridine ring): Signals around δ 145-150 ppm. - C3 and C5 (dihydropyridine ring): Signals around δ 101-104 ppm. - C4 (dihydropyridine ring): A signal around δ 38-40 ppm. - CH₂ Carbons (ethyl esters): Signals around δ 59-61 ppm. - CH₃ Carbons (dihydropyridine ring): Signals around δ 18-20 ppm. - CH₃ Carbons (ethyl esters): Signals around δ 14 ppm. |

| IR (cm⁻¹) | - N-H Stretch: A sharp peak around 3350 cm⁻¹. - C-H Stretch (aromatic and aliphatic): Peaks in the range of 2900-3100 cm⁻¹. - C=O Stretch (ester): A strong, sharp peak around 1680-1700 cm⁻¹. - C=C Stretch (dihydropyridine ring): A peak around 1650 cm⁻¹. - C-O Stretch (ester): Peaks in the range of 1200-1300 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion Peak (M⁺): Expected at m/z 397 (for ³⁵Cl₂) and 399 (for ³⁵Cl³⁷Cl) and 401 (for ³⁷Cl₂). - Major Fragmentation: Loss of the ethyl groups, ester groups, and cleavage of the dihydropyridine ring. |

Mechanism of Action

Nemadipine B functions as an antagonist of L-type voltage-gated calcium channels (Caᵥ1.2). By binding to these channels, it inhibits the influx of extracellular calcium ions into smooth muscle cells, particularly in the vasculature. This reduction in intracellular calcium concentration leads to smooth muscle relaxation and vasodilation, resulting in a decrease in blood pressure.

Caption: Signaling pathway of L-type calcium channel inhibition.

Pharmacological Data

Specific pharmacological data for Nemadipine B is limited. However, as the diethyl ester analog of Felodipine, its pharmacokinetic and pharmacodynamic properties are expected to be similar. The following data for Felodipine is provided as a reasonable approximation.

Pharmacodynamics

Disclaimer: The following data is for Felodipine and is provided as an estimate for the pharmacodynamic properties of Nemadipine B.

Table 3: Pharmacodynamic Properties of Felodipine

| Parameter | Description |

| Primary Effect | Antihypertensive |

| Mechanism | Selective vasodilation of arterioles, leading to a reduction in peripheral vascular resistance. |

| Effect on Heart Rate | May cause a transient reflex tachycardia. |

| Other Effects | Mild diuretic and natriuretic effects have been observed. |

Pharmacokinetics

Disclaimer: The following data is for Felodipine and is provided as an estimate for the pharmacokinetic properties of Nemadipine B.

Table 4: Pharmacokinetic Parameters of Felodipine

| Parameter | Value |

| Bioavailability | ~15% (due to extensive first-pass metabolism) |

| Protein Binding | >99% |

| Volume of Distribution | ~10 L/kg |

| Metabolism | Primarily hepatic, via CYP3A4 |

| Elimination Half-life | 11-16 hours |

| Excretion | Primarily as metabolites in urine (~70%) and feces (~10%) |

Conclusion

Nemadipine B is a dihydropyridine-based L-type calcium channel blocker with a well-defined chemical structure and a straightforward synthetic pathway via the Hantzsch reaction. While specific quantitative pharmacological data for Nemadipine B is not extensively available, its close structural relationship to Felodipine provides a strong basis for predicting its biological activity and pharmacokinetic profile. This technical guide consolidates the available information to serve as a valuable resource for researchers and professionals in drug development. Further studies are warranted to fully characterize the specific properties of Nemadipine B.

Nemadipine B (CAS Number 79925-38-5): A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemadipine B, with the CAS number 79925-38-5, is a dihydropyridine derivative chemically identified as diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. It is also known as Felodipine EP Impurity C, indicating its close structural relationship to the well-known L-type calcium channel blocker, Felodipine. This technical guide provides a detailed overview of the known properties of Nemadipine B, including its physicochemical characteristics, toxicological data, and its presumed mechanism of action based on its structural class. Due to the limited availability of specific experimental data for Nemadipine B, this document also includes detailed, generalized experimental protocols for the characterization of dihydropyridine-type L-type calcium channel blockers, providing a roadmap for future research.

Physicochemical Properties

The fundamental physicochemical properties of Nemadipine B are summarized in the table below. This information is crucial for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 79925-38-5 | [1][2][3][4][5] |

| Molecular Formula | C₁₉H₂₁Cl₂NO₄ | [3][4] |

| Molecular Weight | 398.28 g/mol | [3][4] |

| Synonyms | Felodipine EP Impurity C, Felodipine Diethyl Ester | [1][2][3][4][5] |

| Appearance | Not explicitly stated, but related compounds are typically crystalline solids. | |

| Solubility | Not explicitly stated for Nemadipine B. Felodipine is practically insoluble in water, and freely soluble in acetone and methanol. | [6] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Not available |

Toxicological Profile

A study investigating the impurities of felodipine provides the most direct biological data for Nemadipine B (referred to as impurity 3). The toxicological effects were assessed using a zebrafish animal model.[2][7]

| Toxicological Endpoint | Result | Reference |

| Teratogenic Effects | Nemadipine B (impurity 3) ≥ Felodipine > impurity 1 > impurity 2 | [7] |

| Lethal Effects | impurity 2 = Nemadipine B (impurity 3) > Felodipine ≥ impurity 1 | [7] |

These findings confirm that Nemadipine B is biologically active and exhibits toxicity comparable to or greater than its parent compound, felodipine.[7] This underscores the importance of its characterization and control as an impurity in pharmaceutical formulations.

Presumed Mechanism of Action: L-type Calcium Channel Blockade

Based on its 1,4-dihydropyridine core structure, Nemadipine B is presumed to act as an L-type calcium channel blocker.[8] These channels are voltage-gated ion channels crucial for regulating calcium influx into cells, which in turn mediates a variety of physiological processes, including muscle contraction and neurotransmitter release.

The proposed mechanism involves Nemadipine B binding to the α1 subunit of the L-type calcium channel.[8] This binding is thought to stabilize the channel in an inactivated state, thereby reducing the influx of calcium ions into the cell. In vascular smooth muscle, this leads to vasodilation and a subsequent reduction in blood pressure.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. Felodipine EP Impurity C - Opulent Pharma [opulentpharma.com]

- 5. alentris.org [alentris.org]

- 6. researchgate.net [researchgate.net]

- 7. [Analysis and evaluation of the impurity of felodipine and its tablets] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular determinants of drug binding and action on L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Origin and Profile of Nemadipine B: A Technical Guide

Introduction

Nemadipine B, also known as Felodipine Diethyl Ester or Felodipine EP Impurity C, is a synthetic dihydropyridine derivative. Unlike many compounds in drug discovery that originate from natural sources, Nemadipine B is recognized as a process impurity in the manufacturing of Felodipine, a widely used L-type calcium channel blocker for the treatment of hypertension. This technical guide provides an in-depth overview of the discovery, synthesis, and biological context of Nemadipine B, tailored for researchers, scientists, and drug development professionals.

Discovery and Origin

Nemadipine B was not discovered in a traditional sense through screening of natural products or combinatorial libraries. Instead, it was identified and characterized as a related substance in the synthesis of Felodipine. A systematic study of Felodipine and its tablet impurities led to the isolation and identification of three primary impurities, one of which was confirmed to be the diethyl analogue of Felodipine, subsequently named Nemadipine B.[1] Its presence is a direct consequence of the Hantzsch dihydropyridine synthesis, a multicomponent reaction that can lead to symmetrical diester side-products if not carefully controlled.

Chemical and Physical Properties

The key properties of Nemadipine B are summarized in the table below.

| Property | Value |

| Chemical Name | Diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

| Alternate Names | Felodipine Diethyl Ester, Felodipine EP Impurity C |

| CAS Number | 79925-38-5 |

| Molecular Formula | C₁₉H₂₁Cl₂NO₄ |

| Molecular Weight | 398.28 g/mol |

| Appearance | Likely a solid, similar to other dihydropyridine compounds. |

| Solubility | Expected to be soluble in organic solvents. |

Experimental Protocols

Synthesis of Nemadipine B (Adapted Hantzsch Dihydropyridine Synthesis)

Reaction Scheme:

Caption: Hantzsch synthesis workflow for Nemadipine B.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Notes |

| 2,3-Dichlorobenzaldehyde | 175.01 | Starting aldehyde |

| Ethyl Acetoacetate | 130.14 | β-ketoester (2 equivalents) |

| Ammonium Acetate | 77.08 | Nitrogen source |

| Ethanol | 46.07 | Solvent |

| Diethyl Ether | 74.12 | For extraction |

| Sodium Sulfate (anhydrous) | 142.04 | Drying agent |

| Silica Gel | - | For column chromatography |

| Heptane/Ethyl Acetate | - | Eluent for column chromatography |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,3-dichlorobenzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1.2 equivalents) in anhydrous ethanol.

-

Reaction Conditions: Heat the mixture to reflux (approximately 78°C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and then add cold water to induce precipitation.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a heptane/ethyl acetate gradient as the eluent.

-

Characterization: The structure and purity of the final product, Nemadipine B, should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Spectroscopic Characterization Data (Predicted)

While specific experimental data for Nemadipine B is scarce, the following table outlines the expected spectroscopic characteristics based on its structure and data from similar dihydropyridine compounds.

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the dihydropyridine ring protons (NH and C4-H), methyl groups at C2 and C6, and the two ethyl ester groups (quartet for -OCH₂- and triplet for -CH₃). The aromatic protons of the dichlorophenyl group would appear in the aromatic region. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester groups, the sp² and sp³ carbons of the dihydropyridine ring, the methyl carbons, the carbons of the ethyl groups, and the carbons of the dichlorophenyl ring. |

| IR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the ester groups (around 1680-1700 cm⁻¹), C=C stretching of the dihydropyridine ring (around 1650 cm⁻¹), and C-Cl stretching from the dichlorophenyl group. |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of Nemadipine B (m/z = 398.28), along with characteristic fragmentation patterns. |

Biological Activity and Signaling Pathway

Nemadipine B, as a close structural analogue of Felodipine, is predicted to act as an L-type calcium channel blocker. Dihydropyridine calcium channel blockers exert their effects by binding to the L-type calcium channels in the vascular smooth muscle cells. This binding inhibits the influx of extracellular calcium ions into the cells.

The reduced intracellular calcium concentration leads to smooth muscle relaxation and vasodilation, which in turn lowers blood pressure.

Caption: Signaling pathway of Nemadipine B as an L-type calcium channel blocker.

Conclusion

Nemadipine B is a synthetic dihydropyridine that originates as a process-related impurity in the manufacture of the antihypertensive drug Felodipine. Its synthesis is based on the Hantzsch reaction, a versatile method for creating this class of compounds. While not a therapeutic agent itself, the study of Nemadipine B is crucial for the quality control and safety assessment of Felodipine formulations. Understanding its synthesis and biological profile provides valuable insights for medicinal chemists and drug development professionals working with dihydropyridine-based therapeutics.

References

Nemadipine B: A Technical Guide to its Biological Activity and In Vitro Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemadipine B is a dihydropyridine (DHP) derivative recognized for its potent activity as a calcium channel blocker. Primarily characterized through studies in the nematode Caenorhabditis elegans, it serves as a valuable chemical tool for investigating the function of L-type calcium channels. Unlike many of its DHP counterparts, Nemadipine B exhibits robust bioactivity in C. elegans, making it a unique compound for in vivo studies of calcium channel function and for genetic screens to identify regulators and components of calcium signaling pathways. This technical guide provides a comprehensive overview of the known biological activities and in vitro effects of Nemadipine B, with a focus on its mechanism of action, quantitative data from in vivo studies, and the experimental protocols used for its characterization.

Core Biological Activity: Antagonism of EGL-19

The primary molecular target of Nemadipine B is the EGL-19 protein, which is the sole α1-subunit of the L-type voltage-gated calcium channel (CaV1) in C. elegans. By blocking EGL-19, Nemadipine B inhibits the influx of calcium into cells, thereby disrupting numerous physiological processes that are dependent on calcium signaling.

The antagonism of EGL-19 by Nemadipine B manifests in several distinct and readily observable phenotypes in C. elegans, which are indicative of disrupted neuromuscular function. These include:

-

Egl (Egg-laying defective): Worms treated with Nemadipine B exhibit a failure to lay eggs, leading to an accumulation of eggs in the uterus. This is due to the critical role of EGL-19 in the function of the egg-laying muscles.

-

Vab (Variable abnormal morphology): Embryos developing in the presence of Nemadipine B often hatch with morphological defects.

-

Gro (Slow growth): Treatment with Nemadipine B can lead to developmental delays and slower growth rates in C. elegans.

These phenotypes make Nemadipine B a powerful tool for studying the roles of EGL-19 in various aspects of C. elegans biology.

Quantitative Data

While specific in vitro IC50 values for Nemadipine B are not extensively reported in publicly available literature, in vivo dose-response data from C. elegans studies provide a quantitative measure of its biological activity. The most well-characterized effect is the induction of the Vab phenotype.

| Genotype | Compound | EC50 for Vab Phenotype (µM) |

| Wild-type (N2) | Nemadipine-B | ~10-30 |

Note: The EC50 value is an approximation derived from published dose-response curves and should be considered as an indicative measure of in vivo potency.

Signaling Pathway

The mechanism of action of Nemadipine B is centered on its direct interaction with the EGL-19 calcium channel, preventing its opening in response to membrane depolarization. This blockade of calcium influx has downstream consequences for numerous cellular processes.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the biological activity of Nemadipine B.

C. elegans Phenotypic Analysis

This protocol describes the general workflow for observing the effects of Nemadipine B on C. elegans phenotypes.

Methodology:

-

Plate Preparation:

-

Prepare standard Nematode Growth Medium (NGM) agar plates.

-

While the agar is still molten (approximately 55°C), add Nemadipine B dissolved in a suitable solvent (e.g., DMSO) to achieve the desired final concentrations (e.g., 1 µM to 100 µM). Ensure the final solvent concentration is consistent across all plates, including controls (e.g., 0.1% DMSO).

-

Pour the plates and allow them to solidify.

-

Seed the plates with a lawn of E. coli OP50, the standard food source for C. elegans, and allow the lawn to grow overnight at room temperature.

-

-

Worm Synchronization and Plating:

-

Synchronize a population of wild-type (N2) C. elegans to obtain a large number of L1-stage larvae. This is typically done by bleaching gravid adults to isolate eggs, which are then allowed to hatch in M9 buffer without food.

-

Transfer a set number of synchronized L1 larvae to the prepared NGM plates containing Nemadipine B and control plates.

-

-

Incubation and Phenotypic Scoring:

-

Incubate the plates at a standard temperature (e.g., 20°C).

-

At specific time points (e.g., 48, 72, 96 hours), examine the worms under a dissecting microscope.

-

Score for the presence and severity of the Egl, Vab, and Gro phenotypes. For quantitative analysis, count the number of animals exhibiting each phenotype.

-

In Vitro Electrophysiology (Conceptual)

Methodology:

-

Cell Preparation:

-

Use a cell line that endogenously expresses or is engineered to express the L-type calcium channel of interest (e.g., HEK293 cells expressing human CaV1.2 or primary neurons).

-

Culture the cells on glass coverslips suitable for microscopy and electrophysiological recording.

-

-

Patch-Clamp Recording:

-

Perform whole-cell voltage-clamp recordings using a patch-clamp amplifier and data acquisition system.

-

Use a pipette solution containing a cesium-based internal solution to block potassium channels and an external solution containing barium as the charge carrier to enhance the calcium channel currents and reduce calcium-dependent inactivation.

-

Hold the cell at a negative membrane potential (e.g., -80 mV) and apply depolarizing voltage steps (e.g., to 0 mV) to elicit inward barium currents through the L-type calcium channels.

-

-

Drug Application and Data Analysis:

-

Establish a stable baseline recording of the calcium channel currents.

-

Perfuse the cells with the external solution containing various concentrations of Nemadipine B.

-

Record the currents at each concentration until a steady-state block is achieved.

-

Wash out the drug to assess the reversibility of the block.

-

Analyze the data by measuring the peak current amplitude at each concentration and construct a dose-response curve to determine the IC50 value.

-

Conclusion

Nemadipine B is a highly effective antagonist of the C. elegans L-type calcium channel EGL-19. Its potent and specific in vivo activity makes it an invaluable tool for dissecting the roles of calcium signaling in a genetically tractable model organism. While detailed in vitro characterization is limited in the public domain, the principles of its action as a calcium channel blocker are well-understood within the dihydropyridine class of compounds. Further in vitro studies would be beneficial to fully elucidate its kinetic properties and its selectivity profile against various vertebrate calcium channel subtypes, which would enhance its utility for translational research.

Pharmacokinetics and bioavailability of Nemadipine B

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Nemadipine B (Felodipine)

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of Nemadipine B, an L-type calcium channel blocker. It is important to note that "Nemadipine B" is also known by the chemical name Felodipine Diethyl Ester. The vast majority of published research refers to this compound as Felodipine. This document will, therefore, refer to the compound as Felodipine.

Felodipine is a dihydropyridine calcium antagonist used in the management of hypertension and angina pectoris.[1] It exerts its therapeutic effect by selectively inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[1][2]

Pharmacokinetic Profile of Felodipine

Felodipine is characterized by complete absorption from the gastrointestinal tract, but it undergoes extensive first-pass metabolism, primarily in the liver and gut wall, which significantly reduces its systemic bioavailability.[3][4]

Absorption and Bioavailability

Following oral administration, felodipine is almost completely absorbed.[5] However, due to significant presystemic metabolism by cytochrome P450 3A4 (CYP3A4), its absolute bioavailability is only about 15%.[4][6][7] The peak plasma concentrations (Cmax) and the area under the plasma concentration-time curve (AUC) are linearly related to the administered dose.[4] While food intake does not have a clinically significant effect on felodipine absorption, administration with a high-fat or high-carbohydrate meal can increase plasma concentrations.[4][5] Notably, grapefruit juice, a known inhibitor of intestinal CYP3A4, can markedly increase the bioavailability of felodipine.[6]

Distribution

Felodipine is extensively distributed to extravascular tissues, with a large volume of distribution of approximately 10 L/kg.[2][3] It is highly bound to plasma proteins, with over 99% bound, primarily to albumin.[2][3]

Metabolism and Elimination

Felodipine is extensively metabolized in the liver, with the primary metabolic pathway being the oxidation of the dihydropyridine ring to its inactive pyridine metabolite, dehydrofelodipine.[3][8] This reaction is catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][8] Several other metabolites have been identified, but they are devoid of vasodilatory activity.[3]

The elimination of felodipine is almost entirely through metabolism, with virtually no unchanged drug excreted in the urine.[3] Approximately 70% of the metabolites are excreted in the urine, and about 10% are eliminated in the feces.[5][9] The mean elimination half-life of felodipine is approximately 11 to 16 hours for immediate-release formulations and can extend up to 25 hours.[3][9]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of felodipine in healthy adult subjects.

Table 1: Key Pharmacokinetic Parameters of Felodipine

| Parameter | Value | Reference(s) |

| Bioavailability (F) | ~15% | [4][6][7] |

| Time to Peak Plasma Concentration (Tmax) | 2-5 hours | [9] |

| Volume of Distribution (Vd) | 10 L/kg | [2][3] |

| Plasma Protein Binding | >99% | [2][3] |

| Elimination Half-life (t½) | 11-25 hours | [3][9] |

| Total Plasma Clearance (CL) | 1-1.5 L/min | [3] |

Table 2: Pharmacokinetics of Felodipine After Single Oral and Intravenous Doses in Healthy Male Subjects

| Administration Route | Dose | Systemic Availability |

| Oral Solution | 5 mg | 10-23% |

| Oral Solution | 15 mg | 10-23% |

| Oral Solution | 40 mg | 10-23% |

| Intravenous | 1 mg | - |

| Intravenous | 3 mg | - |

| Data from a study evaluating pharmacokinetics after various single doses.[10] |

Experimental Protocols

The following section outlines a typical experimental methodology for a pharmacokinetic study of felodipine in humans, based on protocols described in the literature.

Study Design

A common study design is a single-dose, randomized, crossover or parallel-group trial involving healthy volunteers or hypertensive patients.[10][11] Participants are typically administered a single oral dose of felodipine (e.g., 5, 10, or 20 mg) or an intravenous infusion.[10]

Blood Sampling

Serial blood samples are collected from a peripheral vein at predefined time points before and after drug administration. Typical sampling schedules might include pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose. Plasma is separated by centrifugation and stored at -20°C or lower until analysis.[12]

Analytical Methodology: Quantification of Felodipine in Plasma

The concentration of felodipine in plasma samples is typically determined using a validated high-performance liquid chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS) method.[12][13][14]

-

Sample Preparation: Felodipine and an internal standard (e.g., nimodipine or amlodipine) are extracted from the plasma matrix.[12][13] A common technique is liquid-liquid extraction using an organic solvent mixture such as diethyl ether/hexane.[13] The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.[15]

-

Chromatographic Separation: The extracted samples are injected into an HPLC system equipped with a C18 analytical column.[13] A mobile phase, often a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer, is used to separate felodipine from other plasma components.[15]

-

Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor-to-product ion transitions for felodipine and the internal standard.[14]

-

Quantification: A calibration curve is constructed by analyzing plasma samples spiked with known concentrations of felodipine. The concentration of felodipine in the study samples is then determined by interpolating their peak area ratios (felodipine/internal standard) against the calibration curve.[13]

Visualizations

Metabolic Pathway of Felodipine

The primary metabolic pathway of felodipine involves the oxidation of the dihydropyridine ring to form the inactive metabolite, dehydrofelodipine. This reaction is catalyzed by CYP3A4.

References

- 1. Felodipine | C18H19Cl2NO4 | CID 3333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Clinical pharmacokinetics of felodipine. A summary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Felodipine clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Felodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ijclinmedcasereports.com [ijclinmedcasereports.com]

- 7. Augmented bioavailability of felodipine through an α-linolenic acid-based microemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Pharmacokinetic and pharmacodynamic studies of felodipine in healthy subjects after various single, oral and intravenous doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of felodipine after intravenous and chronic oral administration in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. lcms.cz [lcms.cz]

- 15. researchgate.net [researchgate.net]

The Target Selectivity Profile of L-type Calcium Channel Blockers: A Representative Analysis

Introduction

This technical guide provides a representative overview of the target selectivity profile for a dihydropyridine L-type calcium channel blocker. Due to the limited availability of public data on a specific compound named "Nemadipine B," this document will utilize data from a well-characterized molecule in the same class to illustrate the expected selectivity profile and the methodologies used for its determination. The primary therapeutic action of these compounds is the blockade of L-type voltage-gated calcium channels (CaV1.x), which is crucial in the management of cardiovascular conditions such as hypertension. However, off-target interactions can lead to side effects or provide opportunities for drug repositioning. Therefore, a comprehensive understanding of the target selectivity profile is essential in drug development.

Target Affinity and Potency

The binding affinity and functional potency of a dihydropyridine calcium channel blocker are typically assessed against a panel of receptors, ion channels, and enzymes. This screening is critical to identify potential off-target effects and to confirm the compound's primary mechanism of action. The data presented below is a representative summary of findings for a typical dihydropyridine L-type calcium channel blocker.

Table 1: Binding Affinity (Ki) and Functional Activity (IC50) at Primary and Secondary Targets

| Target | Subtype/Ligand | Assay Type | Test Species | Ki (nM) | IC50 (nM) |

| Primary Target | |||||

| L-type Calcium Channel | (+)-[3H]PN200-110 | Radioligand Binding | Rat | 1.2 | - |

| L-type Calcium Channel | - | Functional (K+ Depol) | Rat | - | 2.5 |

| Secondary Targets | |||||

| α1-Adrenergic Receptor | [3H]Prazosin | Radioligand Binding | Rat | 350 | - |

| 5-HT2A Receptor | [3H]Ketanserin | Radioligand Binding | Human | >1000 | - |

| Muscarinic M1 Receptor | [3H]Pirenzepine | Radioligand Binding | Human | >1000 | - |

| Dopamine D2 Receptor | [3H]Spiperone | Radioligand Binding | Rat | 850 | - |

| hERG Channel | - | Electrophysiology | CHO Cells | - | >5000 |

Data is representative of a typical dihydropyridine L-type calcium channel blocker and is compiled for illustrative purposes.

Experimental Methodologies

The determination of the target selectivity profile involves a variety of in vitro assays. The following sections detail the protocols for the key experiments cited in this guide.

Radioligand Binding Assays

Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor or ion channel. These assays measure the displacement of a radiolabeled ligand by the test compound.

Protocol for L-type Calcium Channel Binding Assay:

-

Tissue Preparation: Cerebral cortices from adult rats are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Incubation: The homogenate is incubated with the radioligand (+)-[3H]PN200-110 and varying concentrations of the test compound.

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

-

Detection: The radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the effect of a compound on the physiological activity of a target, such as an ion channel or enzyme.

Protocol for L-type Calcium Channel Functional Assay (Potassium Depolarization):

-

Cell Culture: A suitable cell line expressing L-type calcium channels (e.g., rat aortic smooth muscle cells) is cultured.

-

Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound.

-

Depolarization: The cells are stimulated with a high concentration of potassium chloride (KCl) to induce membrane depolarization and subsequent calcium influx through L-type calcium channels.

-

Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader.

-

Data Analysis: The IC50 value is determined by plotting the inhibition of the calcium influx against the concentration of the test compound.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the primary signaling pathway affected by L-type calcium channel blockers and a typical experimental workflow for determining binding affinity.

Caption: L-type calcium channel blockade signaling pathway.

Caption: Radioligand binding assay experimental workflow.

In-depth Technical Guide: The Challenge of Characterizing C19H21Cl2NO4

A comprehensive investigation into the molecular formula C19H21Cl2NO4 reveals a significant challenge in modern chemical and biological research: the characterization of novel or sparsely documented chemical entities. Despite extensive searches across major chemical databases and scientific literature, a specific, well-characterized compound corresponding to this molecular formula remains elusive. This technical guide outlines the current landscape of information regarding C19H21Cl2NO4, highlighting the absence of established data and proposing a theoretical framework for its potential characteristics and areas of investigation.

This document is intended for researchers, scientists, and drug development professionals who may encounter this or similar uncharacterized molecular formulas in their work. It aims to provide a structured approach to understanding the potential properties and biological activities of such a compound, in the absence of direct experimental evidence.

Compound Identification and Physicochemical Properties

A thorough search of prominent chemical registries, including PubChem and CAS, did not yield a definitive entry for a compound with the molecular formula C19H21Cl2NO4. While compounds with similar elemental compositions exist, none match this exact formula. The lack of a registered CAS number or established IUPAC name indicates that C19H21Cl2NO4 is likely not a commercially available or widely studied compound.

In the absence of a known structure, we can only predict a range of possible physicochemical properties based on its elemental composition.

Table 1: Predicted Physicochemical Properties of C19H21Cl2NO4

| Property | Predicted Value/Range | Method of Estimation |

| Molecular Weight | 414.28 g/mol | Calculation from atomic masses |

| Hydrogen Bond Donors | 1-3 | Based on the presence of N and O |

| Hydrogen Bond Acceptors | 4-6 | Based on the presence of N and O |

| LogP (Lipophilicity) | 2-5 | Estimated based on similar structures |

| Polar Surface Area | 60-100 Ų | Estimated based on similar structures |

Note: These values are theoretical and would require experimental validation once a specific chemical structure is identified.

Potential Biological Activity and Signaling Pathways

Given the elemental composition, which includes nitrogen, oxygen, and chlorine atoms often found in pharmacologically active molecules, it is plausible that a compound with the formula C19H21Cl2NO4 could exhibit biological activity. The presence of two chlorine atoms, for instance, is a common feature in various drugs and can significantly influence their metabolic stability and binding affinity.

Without experimental data, any discussion of signaling pathway involvement is purely speculative. However, based on common pharmacophores, we can hypothesize potential interactions.

Caption: Hypothetical interaction of C19H21Cl2NO4 with potential molecular targets and cellular processes.

Proposed Experimental Workflow for Characterization

For researchers who may have synthesized or isolated a compound believed to have this molecular formula, a systematic experimental approach is necessary for its characterization.

Caption: Proposed experimental workflow for the characterization of a novel compound.

Detailed Methodologies

Structural Elucidation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be essential to determine the carbon-hydrogen framework. 2D NMR techniques (COSY, HSQC, HMBC) would be employed to establish connectivity.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial to confirm the molecular formula. Fragmentation patterns (MS/MS) can provide insights into the structure.

-

X-ray Crystallography: If a suitable crystal can be obtained, this technique would provide an unambiguous determination of the three-dimensional structure.

In Vitro Screening:

-

Target-Based Assays: If a putative target class is hypothesized (e.g., kinases), screening against a panel of relevant targets would be performed.

-

Phenotypic Screening: High-content imaging or other cell-based assays could be used to identify effects on cellular morphology, proliferation, or other phenotypes without a preconceived target.

Conclusion

The molecular formula C19H21Cl2NO4 represents an uncharted area of chemical space. This guide acknowledges the current lack of concrete data and provides a roadmap for future research. The elucidation of its structure and biological activity would require a dedicated and systematic scientific investigation. For the scientific community, the journey to characterize such novel compounds is fundamental to advancing the frontiers of chemistry and medicine. Researchers in possession of a compound with this formula are encouraged to pursue the experimental avenues outlined herein to contribute to the collective body of scientific knowledge.

Nemadipine B: An In-depth Technical Guide on its Effects on Neuronal Calcium Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nemadipine B is a dihydropyridine compound identified as a potent antagonist of the EGL-19 voltage-gated L-type calcium channel. This technical guide provides a comprehensive overview of the known effects of Nemadipine B on neuronal calcium signaling, primarily derived from studies in the model organism Caenorhabditis elegans. Due to the limited availability of research focused specifically on Nemadipine B in vertebrate neuronal systems, this document extrapolates from the foundational data and presents standardized experimental protocols relevant for its further characterization. The guide includes all available quantitative data, detailed methodologies for key experiments, and visualizations of the pertinent signaling pathways and experimental workflows.

Introduction to Nemadipine B

Nemadipine B is a small molecule that emerged from a chemical screen for compounds with bioactivity in C. elegans.[1] It is a derivative of the dihydropyridine class of drugs, which are well-known for their modulation of L-type voltage-gated calcium channels (LVGCCs). In the context of neuronal function, LVGCCs are critical for a multitude of processes, including neurotransmitter release, gene expression, and synaptic plasticity. The primary molecular target of Nemadipine B has been identified as EGL-19, the sole α1-subunit of the LVGCC in C. elegans.[1] The antagonism of this channel by Nemadipine B leads to distinct and measurable behavioral and morphological phenotypes in the nematode, providing a powerful in vivo system to study the consequences of LVGCC blockade.

Mechanism of Action: Antagonism of the EGL-19 Calcium Channel

The principal mechanism of action of Nemadipine B is the inhibition of the EGL-19 L-type voltage-gated calcium channel. In neurons, these channels are crucial for the influx of calcium ions in response to membrane depolarization. This calcium influx acts as a second messenger, triggering a cascade of intracellular events. By blocking EGL-19, Nemadipine B effectively reduces this calcium influx, thereby modulating neuronal and muscular activity.

The functional consequences of EGL-19 inhibition by Nemadipine B in C. elegans manifest as distinct phenotypes:

-

Egg-laying Defective (Egl) Phenotype: The process of egg-laying in C. elegans is a rhythmic behavior controlled by the coordinated activity of muscles and neurons, which is highly dependent on calcium signaling through EGL-19. Treatment with Nemadipine B results in a potent Egl phenotype, where the worms are unable to properly lay eggs, leading to an accumulation of eggs in the uterus.[1]

-

Variable Abnormal Morphology (Vab) Phenotype: Embryonic development and morphogenesis in C. elegans are also influenced by EGL-19 activity. Exposure to Nemadipine B during embryonic development leads to a "Variable abnormal" (Vab) phenotype in the hatched larvae, characterized by morphological defects.[1]

These phenotypes underscore the critical role of EGL-19 in neuronal and muscular function and demonstrate the efficacy of Nemadipine B as a potent antagonist of this channel.

Quantitative Data

The following tables summarize the dose-response relationship of Nemadipine B in inducing the Egl and Vab phenotypes in wild-type (N2) C. elegans.[1]

Table 1: Dose-Response of Nemadipine B on the Egg-laying Defective (Egl) Phenotype

| Nemadipine B Concentration (µM) | Percentage of Egl Animals |

| 0 (Control) | ~0% |

| 1 | ~10% |

| 3 | ~50% |

| 10 | ~90% |

| 30 | ~100% |

Table 2: Dose-Response of Nemadipine B on the Variable Abnormal (Vab) Phenotype

| Nemadipine B Concentration (µM) | Percentage of Vab Hatchlings |

| 0 (Control) | ~0% |

| 1 | ~5% |

| 3 | ~20% |

| 10 | ~60% |

| 30 | ~80% |

Experimental Protocols

C. elegans Phenotypic Assays

These protocols are based on the methodologies described by Kwok et al. (2006).[1]

4.1.1. Egg-laying (Egl) Phenotype Assay

-

Compound Preparation: Prepare stock solutions of Nemadipine B in DMSO. Add the stock solution to molten Nematode Growth Medium (NGM) agar to achieve the desired final concentrations.

-

Plate Preparation: Pour the NGM agar containing Nemadipine B or DMSO (vehicle control) into 35 mm petri plates seeded with OP50 E. coli.

-

Synchronization of Worms: Synchronize a population of wild-type C. elegans (N2 strain) to obtain a population of L4 larvae.

-

Exposure: Place 20-30 L4 larvae onto the prepared plates.

-

Scoring: After 48 hours at 20°C, score the adult worms for the Egl phenotype. An animal is considered Egl if it retains a significant number of unlaid eggs in the uterus, resulting in a "bag of worms" appearance.

-

Data Analysis: Calculate the percentage of Egl animals for each concentration of Nemadipine B.

4.1.2. Variable Abnormal (Vab) Phenotype Assay

-

Plate Preparation: Prepare NGM plates with Nemadipine B as described for the Egl assay.

-

Embryo Collection: Collect embryos from gravid adult worms by bleaching and allow them to hatch in M9 buffer.

-

Exposure: Place the synchronized L1 larvae onto the prepared plates.

-

Scoring: Allow the worms to grow to adulthood. Score the F1 progeny (hatchlings) for the Vab phenotype under a dissecting microscope. Vab phenotypes can include a range of morphological defects such as abnormal body shape and cuticle defects.

-

Data Analysis: Calculate the percentage of hatchlings exhibiting the Vab phenotype for each concentration of Nemadipine B.

Neuronal Calcium Imaging (General Protocol)

This is a generalized protocol for assessing the effect of Nemadipine B on intracellular calcium concentrations in cultured neurons.

-

Cell Culture: Plate primary neurons (e.g., cortical or hippocampal neurons) or a suitable neuronal cell line on glass-bottom dishes.

-

Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.

-

Baseline Recording: Acquire baseline fluorescence images using a fluorescence microscope equipped with a live-cell imaging chamber.

-

Compound Application: Perfuse the cells with a solution containing Nemadipine B at the desired concentration.

-

Stimulation: After a pre-incubation period with Nemadipine B, stimulate the neurons to induce calcium influx. This can be achieved by depolarization with a high concentration of potassium chloride (KCl) or by application of a specific neurotransmitter agonist (e.g., glutamate).

-

Data Acquisition: Record the changes in fluorescence intensity over time before, during, and after stimulation.

-

Data Analysis: Quantify the change in fluorescence (ΔF/F₀) to determine the intracellular calcium concentration. Compare the amplitude and kinetics of the calcium transients in control versus Nemadipine B-treated cells.

Patch-Clamp Electrophysiology (General Protocol)

This generalized protocol is for directly measuring the effect of Nemadipine B on L-type calcium currents in neurons.

-

Cell Preparation: Use cultured neurons or acutely dissociated neurons.

-

Recording Setup: Use a patch-clamp amplifier and data acquisition system.

-

Whole-Cell Configuration: Establish a whole-cell patch-clamp recording from a neuron.

-

Voltage Protocol: Apply a voltage-step protocol to elicit voltage-gated calcium currents. Typically, this involves holding the cell at a negative potential (e.g., -80 mV) and then stepping to a range of depolarized potentials (e.g., -40 mV to +50 mV).

-

Baseline Current Recording: Record the calcium currents in the absence of the drug.

-

Compound Application: Perfuse the recording chamber with a solution containing Nemadipine B.

-

Post-Drug Recording: After application of Nemadipine B, repeat the voltage-step protocol to record the calcium currents in the presence of the compound.

-

Data Analysis: Measure the peak current amplitude at each voltage step before and after drug application. Construct a current-voltage (I-V) curve and a dose-response curve to determine the IC₅₀ of Nemadipine B for the L-type calcium current.

Conclusion and Future Directions

Nemadipine B is a valuable chemical tool for the study of L-type voltage-gated calcium channels, particularly in the genetically tractable model organism C. elegans. The potent and specific phenotypes induced by Nemadipine B through its antagonism of the EGL-19 channel provide a robust in vivo platform for investigating the roles of LVGCCs in neuronal development and function.

Future research should focus on characterizing the effects of Nemadipine B in vertebrate neuronal systems. The application of the generalized protocols for calcium imaging and patch-clamp electrophysiology outlined in this guide will be crucial for determining its potency (IC₅₀), selectivity, and mechanism of action on mammalian LVGCCs. Such studies will be instrumental in evaluating the potential of Nemadipine B and its derivatives as therapeutic agents for neurological disorders where calcium channel dysregulation is implicated.

References

In Silico Modeling of Nemadipine B Binding to L-Type Calcium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nemadipine B, a member of the dihydropyridine (DHP) class of L-type calcium channel (LTCC) blockers, holds therapeutic potential for cardiovascular diseases such as hypertension.[1] Understanding its precise binding mechanism at an atomic level is crucial for the rational design of more potent and selective drug candidates. This technical guide provides a comprehensive overview of the in silico methodologies used to model the interaction between Nemadipine B and its target, the L-type calcium channel, primarily the CaV1.2 isoform. We present detailed computational and experimental protocols, summarize quantitative binding data, and visualize key processes to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction to L-Type Calcium Channels and Dihydropyridines

Voltage-gated calcium channels (VGCCs) are fundamental to cellular signaling, translating membrane depolarization into a calcium influx that triggers a multitude of physiological processes.[2] Among these, the L-type calcium channels (LTCCs), particularly the CaV1.2 isoform, are critical in excitation-contraction coupling in cardiac and smooth muscle, as well as in neuronal function.[3][4][5]

Dihydropyridines, including Nemadipine B and the well-studied Nimodipine, represent a major class of organic LTCC blockers.[1] They bind with high affinity to the α1 subunit, the central pore-forming component of the channel.[6] Decades of research, including photoaffinity labeling and extensive site-directed mutagenesis studies, have pinpointed the DHP binding site to a pocket formed by the S5 and S6 transmembrane segments of domains III and IV.[7][8] By stabilizing the channel in an inactivated or closed state, DHPs effectively reduce calcium influx.[1]

In silico modeling has become an indispensable tool in drug discovery, offering a time and cost-effective approach to investigate these molecular interactions.[9][10][11] Techniques such as molecular docking and molecular dynamics (MD) simulations provide atomic-level insights that are often challenging to obtain through experimental methods alone.[1]

In Silico Modeling Workflow

The computational investigation of Nemadipine B binding to the L-type calcium channel follows a structured workflow. This process begins with obtaining the necessary molecular structures and culminates in a detailed analysis of the binding energetics and dynamics.

Methodologies for In Silico Modeling

Homology Modeling

Due to the difficulty in crystallizing large membrane proteins, a high-resolution structure of the human CaV1.2 channel may not always be available. In such cases, homology modeling is employed.[12] This technique uses the known 3D structure of a related protein (a template), such as the rabbit CaV1.1, to build a model of the target protein's sequence.[13]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9] It involves sampling a multitude of conformations and orientations of the ligand within the binding site and scoring them based on a function that approximates the binding free energy. This step is critical for identifying the initial binding pose of Nemadipine B within the DHP receptor site of the CaV1.2 channel.

Molecular Dynamics (MD) Simulations

Following docking, MD simulations are performed to assess the stability of the predicted ligand-receptor complex and to observe its dynamic behavior over time.[14] By simulating the movements of atoms and molecules, MD provides insights into the conformational changes in both the ligand and the protein upon binding, the role of water molecules, and the stability of key interactions, such as hydrogen bonds and hydrophobic contacts.[1]

Binding Free Energy Calculations

To quantify the binding affinity, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used.[1] These post-processing techniques analyze snapshots from the MD simulation trajectory to calculate the binding free energy, which can then be compared with experimental data.

Quantitative Data: Binding Affinities

| Compound | Assay Type | Preparation | Value | Units | Reference |

| Nimodipine | Inhibition of Ca²⁺ elevation | Rat Cerebellar Granule Neurons | IC₅₀ = 0.45 | nM | [1] |

| Nimodipine | Whole-cell patch clamp | Rat Cerebellar Granule Neurons | IC₅₀ = 57 | nM | [1] |

| Nimodipine | Inhibition of Ca²⁺ rise (two-site model) | Rat Cerebellar Granule Neurons | IC₅₀(1) = 0.27, IC₅₀(2) = 65 | nM | [15] |

| Nimodipine | Inhibition of Mineralocorticoid Receptor | Human | pIC₅₀ = 6.8 (IC₅₀ = 160) | - (nM) | [11] |

| Nitrendipine | Radioligand Binding ([³H]Nitrendipine) | Rabbit Myocardium | K_d = 0.15 | nM | [16] |

| Felodipine | Functional Assay (Vascular Contraction) | Human Small Arteries | pIC₅₀ = 8.30 (IC₅₀ ≈ 5) | - (nM) | [17] |

| Amlodipine | Functional Assay (Vascular Contraction) | Human Small Arteries | pIC₅₀ = 6.64 (IC₅₀ ≈ 229) | - (nM) | [17] |

Note: IC₅₀ (Half-maximal inhibitory concentration) and K_d (dissociation constant) are measures of binding affinity, where lower values indicate stronger binding. pIC₅₀ is the negative log of the IC₅₀ value.

Key Interactions and Binding Site Visualization

In silico models, corroborated by mutagenesis data, show that DHPs like Nemadipine B lodge in a hydrophobic pocket within the channel pore. Key interactions involve aromatic stacking and hydrophobic contacts with residues in the IIIS6 and IVS6 helices.

Experimental Protocols for Model Validation

In silico models must be validated against experimental data. The following protocols are standard for characterizing the binding and functional effects of LTCC blockers.

Radioligand Binding Assay

This assay quantifies the binding affinity of a compound by measuring its ability to compete with a radiolabeled ligand for the receptor site.[14]

Protocol: Competition Binding with [³H]PN200-110

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat brain cortex or cells expressing CaV1.2) in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

-

Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and debris.[18]

-

Centrifuge the supernatant at 30,000 x g for 25 min at 4°C to pellet the membranes.[18]

-

Resuspend the pellet in fresh binding buffer. Determine protein concentration using a BCA or Bradford assay.

-

-

Assay Procedure:

-

In a 96-well plate, combine the membrane preparation (e.g., 50-120 µg protein), a fixed concentration of [³H]PN200-110 (a DHP radioligand, typically near its K_d value), and varying concentrations of the unlabeled competitor compound (Nemadipine B).[3]

-

For total binding, omit the competitor. For non-specific binding, add a high concentration of an unlabeled DHP (e.g., 1 µM Nifedipine).

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.[3]

-

-

Termination and Counting:

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[3]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of Nemadipine B.

-

Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC₅₀ value, which can be converted to a Ki (inhibition constant).

-

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion flow through LTCCs in a single cell, allowing for the functional assessment of channel blockade.[19]

Protocol: Measuring L-type Ca²⁺ Current Inhibition

-

Cell Preparation:

-

Use cells expressing CaV1.2 channels (e.g., HEK293 stable cell line) or primary cells like vascular smooth muscle cells. Plate cells on glass coverslips 2-3 days prior to recording.[19]

-

-

Solutions:

-

External Solution (in mM): 140 TEA-Cl, 10 BaCl₂, 10 HEPES, 10 Glucose. (Barium is used as the charge carrier to increase current size and reduce Ca²⁺-dependent inactivation).[19]

-

Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 2 MgCl₂, 10 HEPES, 4 Mg-ATP. (Cesium is used to block potassium channels).[19]

-

-

Recording Procedure:

-

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ.

-

Approach a single cell and form a high-resistance (>1 GΩ) "giga-seal".

-

Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.[19]

-

Clamp the cell at a holding potential of -80 mV.

-

Elicit L-type currents by applying depolarizing voltage steps (e.g., 200 ms step to 0 mV) every 10 seconds.[19]

-

-

Drug Application:

-

After establishing a stable baseline current, perfuse the cell with the external solution containing the desired concentration of Nemadipine B.

-

Record the current until a steady-state block is achieved.

-

Perform a washout with the drug-free external solution to check for reversibility.

-

-

Data Analysis:

-

Measure the peak current amplitude before and after drug application.

-

Calculate the percentage of current inhibition at each concentration.

-

Plot the percent inhibition versus drug concentration and fit with the Hill equation to determine the IC₅₀.

-

Site-Directed Mutagenesis

This technique is used to substitute specific amino acid residues in the channel protein to identify those critical for drug binding.[20]

Protocol: Mutagenesis of the CaV1.2 Binding Site

-

Primer Design: Design oligonucleotide primers containing the desired mutation for a key residue in the putative binding pocket (e.g., a tyrosine in IVS6).

-

Inverse PCR: Use a high-fidelity DNA polymerase to amplify the entire plasmid DNA containing the CaV1.2 gene with the mutagenic primers. This results in a linear DNA product containing the mutation.[20]

-

Template Removal & Circularization:

-

Digest the parental (non-mutated) template DNA using the DpnI enzyme, which specifically cleaves methylated DNA (prokaryotic template DNA is methylated, while the PCR product is not).

-

Ligate the ends of the linear, mutated PCR product to re-circularize the plasmid using a kinase and ligase.[20]

-

-

Transformation: Transform the new plasmid into competent E. coli for amplification.

-

Verification: Isolate the plasmid DNA from bacterial colonies and verify the presence of the mutation through DNA sequencing.

-

Functional Analysis: Express the mutated channel in a suitable cell line (e.g., HEK293) and perform patch-clamp or binding assays as described above to assess the impact of the mutation on Nemadipine B affinity and efficacy.

Signaling Pathway Context

The binding of Nemadipine B to LTCCs has downstream consequences on cellular signaling. In non-excitable cells, signaling molecules like Transforming Growth Factor-β1 (TGF-β1) can modulate LTCC expression and activity, linking the channel to pathways involved in cell proliferation and fibrosis.[9][21][22] Blocking the channel can interfere with these pathological signals.

Conclusion